3-(1-Sulfamoylethyl)benzenesulfonamide
Description
Historical Trajectories and Evolution of Sulfonamide Chemistry
The journey of sulfonamide chemistry began in the early 20th century, not in the realm of medicine, but in the dye industry. acs.org In the 1930s, at the laboratories of Bayer AG, the German physician and researcher Gerhard Domagk made a serendipitous discovery while screening coal-tar dyes for antibacterial properties. nih.gov He found that a red azo dye named Prontosil exhibited remarkable antibacterial activity in vivo, effectively treating streptococcal infections in mice. mdpi.comnih.gov This groundbreaking discovery, which earned Domagk the 1939 Nobel Prize in Physiology or Medicine, marked the dawn of the antibiotic era. nih.gov
Subsequent research at the Pasteur Institute in France revealed that Prontosil was, in fact, a prodrug. benthamdirect.com It was metabolized in the body to its active, colorless component, para-aminobenzenesulfonamide, more commonly known as sulfanilamide. benthamdirect.comCurrent time information in Santa Cruz, CA, US. This revelation was a pivotal moment, as sulfanilamide had been synthesized in 1906 and was not patentable as an antibacterial agent, leading to a surge in research and the development of a multitude of sulfonamide derivatives. nih.gov This "sulfa craze" led to the creation of thousands of molecules based on the sulfanilamide structure, with the goal of improving efficacy and reducing toxicity. nih.gov
The initial wave of sulfonamides, including sulfapyridine, sulfathiazole, and sulfadiazine, proved to be broadly effective against a range of bacterial infections and played a crucial role in reducing mortality from diseases like pneumonia and in preventing wound infections during World War II. nih.govCurrent time information in Santa Cruz, CA, US. The mechanism of action of these antibacterial sulfonamides was later elucidated; they act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid, a vital nutrient for bacterial growth. nih.gov Since humans obtain folic acid from their diet, these drugs selectively target bacteria. nih.gov
The evolution of sulfonamide chemistry did not stop at antibacterial agents. Researchers soon discovered that modifications to the sulfonamide scaffold could lead to compounds with entirely different pharmacological activities. This diversification led to the development of several other important classes of drugs:
Diuretics: In the 1950s, the observation that some sulfonamides caused diuresis as a side effect led to the development of thiazide diuretics, such as chlorothiazide, and later loop diuretics like furosemide. These remain mainstays in the treatment of hypertension and edema.
Antidiabetic Agents: The hypoglycemic side effects of certain sulfonamides observed in the 1940s paved the way for the development of the sulfonylureas, a class of oral antidiabetic drugs used to treat type 2 diabetes. Current time information in Santa Cruz, CA, US. The first clinically used sulfonylurea was carbutamide, introduced in the 1950s. Current time information in Santa Cruz, CA, US.
Other Therapeutic Areas: The versatility of the sulfonamide functional group has led to its incorporation into drugs for a wide array of conditions, including inflammatory diseases, viral infections, and cancer. tandfonline.comrsc.org
This historical trajectory underscores the remarkable evolution of sulfonamide chemistry from its origins in the dye industry to a cornerstone of modern medicinal chemistry, demonstrating the power of chemical modification to unlock diverse therapeutic potentials.
Significance of Benzenesulfonamide (B165840) Architectures in Contemporary Medicinal Chemistry Research
The benzenesulfonamide scaffold, a benzene (B151609) ring attached to a sulfonamide group, is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. benthamdirect.com Its significance stems from its versatile chemical properties and its ability to interact with a wide range of biological targets, primarily enzymes. benthamdirect.com The sulfonamide group is a key pharmacophore, capable of forming crucial hydrogen bonds and other interactions with protein active sites. researchgate.net
The contemporary importance of benzenesulfonamide architectures is evidenced by their presence in a diverse array of approved drugs and investigational agents. benthamdirect.com The applications of benzenesulfonamide derivatives span numerous therapeutic areas:
Anticancer Agents: Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in various tumors and contribute to the acidic tumor microenvironment. rsc.orgindexcopernicus.com Selective inhibition of tumor-associated CA isoforms, such as CA IX and CA XII, is a promising strategy for cancer therapy. rsc.org Additionally, benzenesulfonamides have been identified as inhibitors of other cancer-related targets like receptor tyrosine kinases. acs.org
Anti-inflammatory Drugs: The benzenesulfonamide moiety is a key feature of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation. benthamdirect.com Researchers are also exploring benzenesulfonamides as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), another important target in inflammatory pathways. acs.org
Antimicrobial Agents: While the use of older sulfonamide antibiotics has declined due to resistance, the benzenesulfonamide scaffold continues to be explored for new antimicrobial agents. rsc.org Novel derivatives are being designed to overcome resistance mechanisms and to target different microbial enzymes. rsc.org
Anticonvulsants: Certain benzenesulfonamide derivatives have shown potent anticonvulsant activity, often through the inhibition of central nervous system-associated carbonic anhydrase isoforms like CA II and CA VII. tuni.fi
Antiviral Agents: The benzenesulfonamide scaffold has been incorporated into compounds with activity against various viruses, including influenza. mdpi.com For instance, derivatives have been developed as inhibitors of the influenza hemagglutinin protein, preventing the virus from fusing with host cells. mdpi.com
Enzyme Inhibition: Beyond the aforementioned examples, benzenesulfonamide derivatives have been shown to inhibit a wide range of other enzymes, including acetylcholinesterase and α-glycosidase, suggesting their potential in treating neurodegenerative diseases and diabetes, respectively. Current time information in Santa Cruz, CA, US.
The following table provides a summary of the diverse biological activities of benzenesulfonamide derivatives and some of the protein targets they modulate.
| Therapeutic Area | Biological Target(s) | Example Drug/Compound Class |
| Oncology | Carbonic Anhydrases (CA IX, CA XII), Receptor Tyrosine Kinases | CA Inhibitors, Kinase Inhibitors |
| Inflammation | Cyclooxygenase-2 (COX-2), mPGES-1 | Celecoxib, mPGES-1 Inhibitors |
| Infectious Diseases | Dihydropteroate Synthase (DHPS) | Sulfonamide Antibiotics |
| Neurology | Carbonic Anhydrases (CA II, CA VII) | Anticonvulsants |
| Virology | Influenza Hemagglutinin | HA Inhibitors |
| Other | Acetylcholinesterase, α-Glycosidase | Enzyme Inhibitors |
The continued exploration of benzenesulfonamide architectures in medicinal chemistry is driven by their proven track record, synthetic accessibility, and the potential to fine-tune their biological activity through chemical modification.
Rationale and Academic Imperatives for Investigating 3-(1-Sulfamoylethyl)benzenesulfonamide
While specific research on this compound is not extensively documented in publicly available literature, the rationale and academic imperatives for investigating this and similar novel benzenesulfonamide derivatives can be inferred from the broader context of medicinal chemistry. The core motivation lies in the quest for new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.
The structure of this compound is notable for its two sulfonamide groups with different substitution patterns. This dual-sulfonamide motif presents several avenues for scientific inquiry:
Novel Pharmacological Activity: The unique substitution pattern of a sulfamoylethyl group at the meta-position of the benzenesulfonamide core could lead to interactions with biological targets in ways that are distinct from previously synthesized derivatives. This could result in novel pharmacological activities or a different spectrum of activity compared to existing benzenesulfonamide-based drugs.
Enhanced Potency and Selectivity: The spatial arrangement and electronic properties of the two sulfonamide groups might allow for more specific and potent binding to the active site of a target enzyme or receptor. For example, in the context of carbonic anhydrase inhibition, the additional sulfonamide-containing substituent could interact with secondary binding pockets, leading to enhanced affinity and selectivity for a particular CA isoform.
Improved Physicochemical and Pharmacokinetic Properties: The introduction of the 1-sulfamoylethyl group can significantly alter the physicochemical properties of the parent benzenesulfonamide molecule, such as its solubility, lipophilicity, and metabolic stability. These modifications can have a profound impact on the compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to a more drug-like molecule with better oral bioavailability and a longer duration of action.
Exploration of Structure-Activity Relationships (SAR): The synthesis and biological evaluation of this compound and related analogs contribute to a deeper understanding of the structure-activity relationships within the benzenesulfonamide class. By systematically modifying the substituents on the benzene ring and the sulfonamide nitrogen, researchers can map the chemical features that are essential for a desired biological effect. This knowledge is crucial for the rational design of future drug candidates.
The academic imperative for investigating novel compounds like this compound is therefore driven by the potential to discover new lead compounds for drug development, to expand the therapeutic utility of the benzenesulfonamide scaffold, and to contribute to the fundamental understanding of how small molecules interact with biological systems.
Overview of Research Methodologies Applicable to Benzenesulfonamide Scaffolds
The investigation of benzenesulfonamide scaffolds, from their initial synthesis to the elucidation of their biological activity, employs a wide range of modern chemical and biological research methodologies.
Synthesis:
The synthesis of benzenesulfonamide derivatives typically begins with a suitable starting material, often a substituted aniline (B41778) or a sulfonyl chloride. A common and long-standing method involves the reaction of an arylsulfonyl chloride with ammonia (B1221849) or an amine to form the sulfonamide bond. More contemporary synthetic strategies have been developed to improve efficiency, yield, and substrate scope. These include:
Copper- and Visible Light-Catalyzed Reactions: Recent advancements have utilized dual copper and photoredox catalysis for the coupling of phenylsulfinic acids and aryl azides to form sulfonamides under mild, redox-neutral conditions.
Multi-component Reactions: These reactions allow for the construction of complex molecules in a single step from three or more starting materials, offering a more efficient route to diverse libraries of benzenesulfonamide derivatives.
Solid-Phase Synthesis: This technique, where molecules are built on a solid support, is particularly useful for the rapid generation of large numbers of analogs for high-throughput screening.
Characterization:
Once synthesized, the precise chemical structure of a benzenesulfonamide derivative must be confirmed. A suite of analytical techniques is employed for this purpose:
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous determination of its structure.
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the S=O and N-H bonds of the sulfonamide moiety.
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Can be used to characterize the electronic properties of the molecule.
X-ray Crystallography: Provides a definitive three-dimensional structure of the molecule in its crystalline state, revealing precise bond lengths, bond angles, and conformational preferences.
Elemental Analysis: Determines the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in the compound, which is used to confirm the empirical formula.
Biological Evaluation:
To assess the therapeutic potential of new benzenesulfonamide derivatives, a variety of in vitro and in vivo assays are conducted:
Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme target, such as carbonic anhydrase or a kinase. The results are often expressed as an IC₅₀ (half-maximal inhibitory concentration) or a Kᵢ (inhibition constant).
Cell-Based Assays: These assays evaluate the effect of a compound on living cells. For example, anticancer activity can be assessed by measuring the proliferation or viability of cancer cell lines, while antimicrobial activity is determined by measuring the inhibition of bacterial or fungal growth.
In Vivo Studies: Promising compounds identified in in vitro assays are often advanced to studies in animal models of disease to evaluate their efficacy, pharmacokinetics, and potential toxicity in a living organism.
Computational Methodologies:
In silico techniques are increasingly used to guide the design and optimization of benzenesulfonamide derivatives:
Molecular Docking: This computational method predicts the preferred binding orientation of a ligand (the benzenesulfonamide derivative) to its molecular target (e.g., an enzyme). It helps to rationalize observed biological activities and to design new compounds with improved binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of new, unsynthesized compounds.
ADMET Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound, helping to identify potential liabilities early in the drug discovery process.
The following table summarizes the key research methodologies applied to the study of benzenesulfonamide scaffolds.
| Methodology Category | Specific Techniques | Purpose |
| Synthesis | Reaction of sulfonyl chlorides with amines, Copper/photoredox catalysis, Multi-component reactions, Solid-phase synthesis | Creation of novel benzenesulfonamide derivatives |
| Characterization | NMR, IR, Mass Spectrometry, X-ray Crystallography, Elemental Analysis | Structural elucidation and confirmation of purity |
| Biological Evaluation | Enzyme inhibition assays, Cell-based assays (e.g., cytotoxicity, antimicrobial), In vivo animal models | Determination of pharmacological activity and therapeutic potential |
| Computational Studies | Molecular Docking, QSAR, ADMET Prediction | Rational design, prediction of activity and properties, understanding of molecular interactions |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O4S2 |
|---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
3-(1-sulfamoylethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H12N2O4S2/c1-6(15(9,11)12)7-3-2-4-8(5-7)16(10,13)14/h2-6H,1H3,(H2,9,11,12)(H2,10,13,14) |
InChI Key |
MCJGJHWNXOKSGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 1 Sulfamoylethyl Benzenesulfonamide and Its Analogs
Retrosynthetic Dissection and Strategic Planning for Target Synthesis
Retrosynthetic analysis of 3-(1-Sulfamoylethyl)benzenesulfonamide involves strategically disconnecting the molecule into simpler, commercially available, or easily synthesizable precursors. The primary disconnections focus on the formation of the carbon-sulfur (C-S) and sulfur-nitrogen (S-N) bonds of the two sulfonamide groups, as well as the carbon-carbon (C-C) bond linking the ethyl side chain to the benzene (B151609) ring.
A plausible retrosynthetic route would involve two key disconnections:
S-N Bond Disconnection: The sulfonamide bonds are typically the last to be formed. This involves disconnecting the S-N bond of both the benzenesulfonamide (B165840) and the ethylsulfonamide moieties, leading back to the corresponding sulfonyl chlorides and ammonia (B1221849) or a protected amine equivalent. This is a common and reliable strategy in sulfonamide synthesis. nih.govthieme-connect.com
C-C Bond Disconnection: The bond between the benzene ring and the ethyl side chain can be disconnected. This suggests a strategy where a functionalized benzene ring is coupled with a two-carbon unit. This could be approached through reactions like Friedel-Crafts acylation followed by reduction and further functionalization, or more modern C-H activation/alkylation strategies.
Established and Novel Chemical Transformations for Benzenesulfonamide Moiety Construction
The synthesis of the benzenesulfonamide core is central to the production of the target molecule. This involves a variety of chemical reactions, from classical methods to modern, more efficient catalytic processes.
Sulfonylation and Amination Reactions in Benzenesulfonamide Synthesis
The most traditional and widely used method for constructing sulfonamides is the reaction of a sulfonyl chloride with an amine. thieme-connect.comnih.gov This process involves two main steps: the preparation of the sulfonyl chloride and its subsequent amination.
Sulfonyl Chloride Formation: Arylsulfonyl chlorides are often prepared from the corresponding aromatic compounds through chlorosulfonation with chlorosulfonic acid. Alternatively, they can be generated from thiols via oxidative chlorination or from sulfonic acids. organic-chemistry.org More recent methods leverage copper-catalyzed decarboxylative chlorosulfonylation of aromatic acids, which avoids harsh conditions. nih.govacs.org
Amination: The resulting sulfonyl chloride is a reactive electrophile that readily reacts with ammonia or primary/secondary amines to form the sulfonamide S-N bond. nih.gov This step is typically high-yielding. organic-chemistry.orgprepchem.com Modern advancements include using sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) in multicomponent reactions to generate sulfonyl-containing compounds that can then be aminated. thieme-connect.comorganic-chemistry.org
Table 1: Selected Methods for Sulfonamide Synthesis
| Method | Sulfur Source | Amine Source | Key Reagents/Catalysts | Yields | Citation(s) |
|---|---|---|---|---|---|
| Classical Two-Step | Thiol/Sulfonic Acid | Ammonia/Amine | H₂O₂/SOCl₂ or NCS | Excellent | organic-chemistry.org |
| Decarboxylative Halosulfonylation | Aromatic Carboxylic Acid | Amine | Cu Catalyst, SO₂, Selectfluor | Good to Excellent | nih.govacs.org |
| Three-Component Coupling | Potassium Pyrosulfite (K₂S₂O₅) | Nitroarenes | (Hetero)arylboronic acids | Very Good | organic-chemistry.org |
| From Sulfonyl Chlorides | N-Silylamines | Sulfonyl Chloride | Acetonitrile (solvent) | High | nih.gov |
| Dual Catalysis Coupling | Phenylsulfinic Acids | Aryl Azides | Copper and Visible Light | Good | nih.gov |
Alkylation and Arylation Strategies for Side Chain Introduction
Introducing the 1-sulfamoylethyl side chain at the meta position of the benzenesulfonamide ring requires specific C-C or C-N bond-forming strategies.
C-H Alkylation/Arylation: Traditional methods like Friedel-Crafts alkylation can be challenging due to issues with regioselectivity and over-alkylation. Modern palladium-catalyzed C-H activation offers a more controlled approach. Using a directing group, it is possible to achieve meta-C-H alkylation and arylation of benzylsulfonamide derivatives, providing a pathway to introduce complex side chains. nih.govnih.gov
N-Alkylation of Sulfonamides: If the sulfonamide nitrogen is used as the nucleophile, it can be alkylated with various electrophiles. Manganese-catalyzed N-alkylation using alcohols as alkylating agents represents a green and efficient method. acs.org This "borrowing hydrogen" strategy avoids the use of alkyl halides and produces water as the only byproduct. researchgate.net Ruthenium and Iridium catalysts have also been employed for the N-alkylation of sulfonamides with alcohols. researchgate.netacs.org These methods are generally used to add substituents to the sulfonamide nitrogen rather than the aromatic ring.
Table 2: Alkylation and Arylation Strategies
| Strategy | Bond Formed | Key Reagents/Catalysts | Substrates | Notable Features | Citation(s) |
|---|---|---|---|---|---|
| meta-C–H Arylation/Alkylation | C-C | Pd(II)/Isoquinoline, NBE-CO₂Me | Benzylsulfonamide | High meta-selectivity, broad scope | nih.govnih.gov |
| N-Alkylation with Alcohols | C-N | Mn(I) PNP pincer catalyst | Aryl and alkyl sulfonamides | Uses alcohols as green alkylating agents | acs.org |
| N-Alkylation with Alcohols | C-N | Iridium N-Heterocyclic Carbene-Phosphine Complexes | Sulfonamides | Water is the only by-product | researchgate.net |
| N-Alkylation with Trichloroacetimidates | C-N | Thermal Conditions | Various sulfonamides | Useful yields for diverse substrates | nih.gov |
Multi-Component Reactions and Hybridization Approaches
Multi-component reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like sulfonamide derivatives in a single step, enhancing atom economy and reducing waste. acs.org
Several MCRs have been developed for sulfonamide synthesis. For instance, a palladium-catalyzed three-component reaction using sulfuric chloride as the sulfur dioxide source can couple in-situ generated sulfamoyl chlorides with boronic acids to produce diverse sulfonamides. researchgate.net Another approach involves a three-component reaction of an aryl sulfonamide, dimethyl acetylenedicarboxylate, and an isocyanide to generate sulfonamide-conjugated ketenimines, which are versatile intermediates. acs.org These methods allow for the rapid assembly of a library of compounds from simple starting materials. acs.orgresearchgate.net
Stereoselective Synthesis of Chiral this compound Intermediates
The target molecule possesses a chiral center on the ethyl side chain, making stereoselective synthesis a critical consideration for accessing enantiomerically pure forms. The development of asymmetric methods for synthesizing chiral sulfonamides and related compounds is an active area of research.
Key strategies for achieving stereoselectivity include:
Use of Chiral Auxiliaries: A common approach involves attaching a chiral auxiliary to the molecule, directing a subsequent reaction to occur stereoselectively, and then removing the auxiliary. For example, (1S)-(+)-10-Camphorsulfonamide is an optically active sulfonamide that can be used as a chiral auxiliary in various transformations. drexel.edu
Asymmetric Catalysis: Chiral catalysts can be used to control the stereochemical outcome of a reaction. Palladium-catalyzed enantioselective N-allylation has been used to synthesize N-C axially chiral sulfonamides. nih.gov While this creates axial chirality, similar principles can be applied to create stereogenic centers.
Starting from a Chiral Pool: The synthesis can begin with an enantiomerically pure starting material that already contains the desired stereocenter. This chiral starting material is then elaborated into the final target molecule, preserving the stereochemistry.
For this compound, a potential stereoselective route could involve the asymmetric reduction of a ketone precursor or the use of a chiral amine in the sulfonylation step.
Purification and Isolation Techniques in Academic Synthesis
The final step in any synthesis is the purification and isolation of the target compound in high purity. For sulfonamide derivatives, several standard laboratory techniques are employed.
Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. For sulfathiazole, a related sulfonamide, recrystallization from aqueous isopropanol (B130326) or ethanol (B145695) has been shown to be effective. google.com
Silica (B1680970) Gel Chromatography: Column chromatography is a versatile method for separating compounds based on their polarity. nih.gov The crude reaction mixture is loaded onto a column packed with silica gel and eluted with a solvent system (eluent), typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. nih.govnih.gov The separated components are then collected in fractions.
Extraction: Liquid-liquid extraction is often used during the work-up phase to separate the product from unreacted starting materials, catalysts, and byproducts based on their differing solubilities in two immiscible liquid phases (e.g., an organic solvent and an aqueous solution).
Table 3: Common Purification Techniques for Sulfonamides
| Technique | Principle | Typical Solvents/Mobile Phases | Application Notes | Citation(s) |
|---|---|---|---|---|
| Recrystallization | Differential solubility at different temperatures | Ethanol, Isopropanol, Methanol, Water | Effective for obtaining high-purity crystalline solids. Solvent choice is critical. | nih.govgoogle.com |
| Silica Gel Chromatography | Differential adsorption to a stationary phase | Hexanes/Ethyl Acetate, Dichloromethane | Widely used for separating complex mixtures. Eluent composition is optimized for separation. | nih.govnih.govnih.gov |
| Preadsorption on Silica Gel | Adsorption of crude mixture onto silica prior to column loading | N/A | A technique used to improve the resolution and efficiency of column chromatography. | nih.gov |
Spectroscopic and Spectrometric Characterization of this compound
Extensive searches for spectroscopic and spectrometric data for the specific chemical compound this compound (CAS Registry Number: 1251025-08-7) have yielded no publicly available experimental data.
The structural elucidation of a synthesized chemical compound is fundamentally reliant on a suite of analytical techniques, primarily including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule.
For a comprehensive characterization of this compound, the following spectroscopic and spectrometric analyses would be theoretically expected:
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique would be crucial for identifying the number and types of hydrogen atoms in the molecule. The expected spectrum would show distinct signals for the aromatic protons on the benzene ring, the methine (CH) proton of the ethyl group, the methyl (CH₃) protons, and the protons of the two sulfamoyl (-SO₂NH₂) groups. The splitting patterns (e.g., doublets, triplets, multiplets) and coupling constants (J-values) of these signals would provide information about the connectivity of adjacent protons. The chemical shifts (δ) would indicate the electronic environment of each proton.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Distinct signals would be expected for the carbons of the benzene ring, the methine and methyl carbons of the ethyl group. The chemical shifts of these signals would provide insight into the hybridization and chemical environment of each carbon atom.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum would offer valuable information about the structural components of the molecule, as weaker bonds would break preferentially, yielding characteristic fragment ions.
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the N-H stretching vibrations of the two sulfonamide groups, the S=O stretching vibrations (both symmetric and asymmetric), the C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, and the C=C stretching vibrations of the benzene ring.
Data Tables of Expected Spectroscopic and Spectrometric Data:
Without experimental data, it is not possible to provide actual data tables. The following tables illustrate the type of data that would be presented had it been available from research findings.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Expected Value | e.g., d | e.g., 7.5 | 3H | CH₃ |
| Expected Value | e.g., q | e.g., 7.5 | 1H | CH |
| Expected Value | e.g., s | 2H | SO₂NH₂ (ethyl) | |
| Expected Value | e.g., m | 4H | Ar-H | |
| Expected Value | e.g., s | 2H | Ar-SO₂NH₂ |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| Expected Value | CH₃ |
| Expected Value | CH |
| Expected Values | Ar-C |
Table 3: Hypothetical Mass Spectrometry Data for this compound
| m/z | Interpretation |
| Calculated M+H⁺ | Molecular Ion |
| Fragment m/z values | Characteristic Fragments |
Table 4: Hypothetical IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| Expected Range | N-H stretch |
| Expected Range | C-H (aromatic) stretch |
| Expected Range | C-H (aliphatic) stretch |
| Expected Range | S=O asymmetric stretch |
| Expected Range | S=O symmetric stretch |
| Expected Range | C=C (aromatic) stretch |
Despite a thorough search of scientific literature and chemical databases, no specific experimental spectroscopic or spectrometric data for this compound could be located. The successful synthesis and structural confirmation of this compound in a research setting would necessitate the generation and reporting of such data. Without these foundational research findings, a detailed and scientifically accurate discussion of its characterization is not possible.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 3 1 Sulfamoylethyl Benzenesulfonamide Analogs
Rational Design and Synthesis of Structural Variants to Elucidate SAR
The rational design of analogs of 3-(1-Sulfamoylethyl)benzenesulfonamide is a foundational step in medicinal chemistry to map out the SAR. This process involves creating a library of related compounds where specific parts of the molecule are systematically varied. The synthesis of these structural variants often employs established and novel chemical strategies to build upon the core benzenesulfonamide (B165840) scaffold.
Key synthetic approaches include:
Copper-Catalyzed Cross-Coupling: This method is frequently used for creating aniline (B41778) analogues by coupling various substituted phenyl bromides with an appropriate amine component. nih.gov
[3+2] Cycloaddition: This reaction is instrumental in synthesizing derivatives that incorporate a 1,2,3-triazole ring, starting from an azide (B81097) such as 4-azidobenzenesulfonamide. nih.gov
One-Pot Reactions: To improve efficiency, one-pot methodologies have been developed, for instance, to prepare benzenesulfonamide-triazole hybrids via an enaminone intermediate. nih.gov
Amide Bond Formation: Standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to link different molecular fragments, for example, in the synthesis of substituted sulfamoyl benzamidothiazoles. nih.gov
Claisen-Schmidt Condensation: This classic reaction is employed to synthesize chalcone-based benzenesulfonamide derivatives by reacting 4-acetylbenzenesulfonamide (B123734) with various substituted aldehydes. researchgate.net
These synthetic strategies allow for the introduction of diverse functional groups at multiple positions on the benzenesulfonamide scaffold, enabling a thorough investigation of SAR. nih.govmdpi.commdpi.com The goal is to identify which molecular features are critical for biological activity and to develop more potent and selective compounds. nih.gov
Impact of Aromatic Ring Substituents on Biological Activity
The nature and position of substituents on the benzenesulfonamide aromatic ring profoundly influence the compound's biological activity. Electron-donating and electron-withdrawing groups, as well as the size and position of these substituents, can dramatically alter target affinity and inhibitory potency.
Studies on various benzenesulfonamide derivatives have revealed several key trends:
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the benzene (B151609) ring often enhances inhibitory activity. For example, in a series of tryptanthrin (B1681603) derivatives with benzenesulfonamide substituents, compounds with groups like -F, -CF₃, and -OCF₃ showed significant inhibitory activity against acetylcholinesterase (AChE). mdpi.com Similarly, for anti-influenza agents, substitutions with F or Cl led to a 3- to 5-fold increase in inhibitory potency compared to the unsubstituted parent compound. nih.gov
Positional Isomerism: The position of the substituent is critical. For AChE inhibitors, a fluorine atom at the C2 (ortho) position of the benzene ring was more effective than at the C3 (meta) or C4 (para) positions. mdpi.com
Steric Hindrance: As the volume of the substituent on the benzene ring increases, biological activity often decreases. This suggests that bulky groups may cause steric clashes within the target's binding site, hindering optimal interaction. mdpi.com
Lipophilicity: While some modifications that increase lipophilicity can improve potency, they may also lead to high intrinsic clearance, reducing the compound's metabolic stability. nih.gov
The following table summarizes the impact of different aromatic ring substituents on the biological activity of selected benzenesulfonamide analogs.
| Compound Series | Base Compound | Substituent (R) | Activity (IC₅₀ or EC₅₀) | Target |
| Tryptanthrin Derivatives mdpi.com | 2-Substituted | -F (ortho) | 0.13 µM | AChE |
| Tryptanthrin Derivatives mdpi.com | 4-Substituted | -F (para) | 0.56 µM | AChE |
| Tryptanthrin Derivatives mdpi.com | 3-Substituted | -F (meta) | 3.21 µM | AChE |
| Tryptanthrin Derivatives mdpi.com | 2-Substituted | -OCF₃ | 5.92 µM | AChE |
| Anti-Influenza Agents nih.gov | Parent Compound | -H | 210 nM | Influenza A |
| Anti-Influenza Agents nih.gov | 2-Chloro Analog | 2-Cl | 86 nM | Influenza A |
| Anti-Influenza Agents nih.gov | 3-Chloro Analog | 3-Cl | 57 nM | Influenza A |
| Anti-Influenza Agents nih.gov | 3-CF₃ Analog | 3-CF₃ | 42 nM | Influenza A |
Influence of Side Chain Modifications on Target Affinity and Selectivity
SAR studies focusing on side-chain modifications have shown that:
Polar Side Chains: The introduction of polar functional groups can facilitate critical interactions. In a study of naphthalenediimide derivatives, polar ethylene (B1197577) glycol side chains led to closer interactions with a dopant molecule, enhancing the doping reaction's effectiveness and speed. rsc.org
Hydroxyl and Carboxy Groups: The presence and position of hydroxyl (-OH) and carboxyl (-COOH) groups can be pivotal. In one series of glyoxalase I inhibitors, moving a hydroxyl group on a naphthalene (B1677914) side chain enhanced activity, while removing it entirely increased potency significantly. tandfonline.com The removal of a carboxy group from another analog reduced activity, indicating its importance in binding to amino acid residues in the active site. tandfonline.com
Tolerability of Substituents: In some cases, certain positions on the molecule are highly tolerant of a wide variety of substituents. For a series of antileishmanial agents, the 5-position of the parent ring could accommodate nitriles, amides, sulfones, and sulfonamides, suggesting this part of the molecule likely points towards the solvent and does not engage in critical binding interactions. rsc.org
Heterocyclic Moieties: Incorporating heterocyclic rings like 8-hydroxyquinoline (B1678124) in place of other side chains can lead to potent derivatives, as demonstrated in the development of glyoxalase I inhibitors. tandfonline.com
The data below illustrates how side-chain modifications affect the inhibitory concentration of certain benzenesulfonamide analogs.
| Compound Series | Side Chain Modification | Activity (IC₅₀) | Target |
| Glyoxalase I Inhibitors tandfonline.com | 2-Hydroxynaphthalene | >50 µM | Glyoxalase I |
| Glyoxalase I Inhibitors tandfonline.com | 3-Hydroxynaphthalene | 22.98 µM | Glyoxalase I |
| Glyoxalase I Inhibitors tandfonline.com | Naphthalene (no -OH) | 1.85 µM | Glyoxalase I |
| Glyoxalase I Inhibitors tandfonline.com | Contains Carboxy Group | 0.39 µM | Glyoxalase I |
| Glyoxalase I Inhibitors tandfonline.com | Carboxy Group Removed | 3.03 µM | Glyoxalase I |
| Glyoxalase I Inhibitors tandfonline.com | 8-Hydroxyquinoline | 1.36 µM | Glyoxalase I |
Conformational Landscape and its Role in Molecular Recognition
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. The conformational landscape of this compound and its analogs dictates how they fit into a protein's active site and which non-covalent interactions they can form.
X-ray crystallography and computational modeling have provided key insights into the conformational preferences of benzenesulfonamide derivatives:
Twisted Conformation: The molecule is often twisted at the sulfonamide nitrogen atom. In N-(3-nitrobenzoyl)benzenesulfonamide, the dihedral angle between the sulfonyl benzene ring and the —SO₂—NH—CO— segment is approximately 79.9°. nih.gov This non-planar arrangement is a common feature in this class of compounds.
Side Chain Flexibility: The side chains extending from the core scaffold can exhibit significant flexibility. In crystal structures of carbonic anhydrase inhibitors, the benzenesulfonamide group was consistently oriented in the same way, while the amino-ethyl-ureido side chain was less clearly defined, indicating a flexible conformation that can adapt to the binding pocket. nih.gov
Through-Space Interactions: The sulfonamide group can engage in through-space interactions with nearby aromatic rings. Studies on 2,6-diarylbenzenesulfonamides have demonstrated the presence of stabilizing NH–π interactions between the sulfonamide NH group and the flanking aromatic rings. vu.nl The strength of this interaction is influenced by the electronic nature of the substituents on the aromatic rings. vu.nl
Binding Site Adaptation: The conformation of the bound ligand can be influenced by the steric environment of the target's active site. In some crystal structures, the same inhibitor molecule was observed to adopt an extended conformation in one binding site but a folded conformation in another due to steric hindrance. nih.gov
These conformational features are essential for molecular recognition, guiding the rational design of new analogs with improved shape complementarity to their intended biological targets.
Computational Chemistry and Molecular Modeling Applied to 3 1 Sulfamoylethyl Benzenesulfonamide
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as 3-(1-Sulfamoylethyl)benzenesulfonamide, to the active site of a protein target.
The benzenesulfonamide (B165840) scaffold is a classic zinc-binding group found in numerous inhibitors of carbonic anhydrases (CAs). nih.govnih.govmdpi.com Docking studies of various benzenesulfonamide derivatives into the active sites of human (h) CA isoforms have consistently revealed a conserved binding mechanism. nih.govtandfonline.comdoaj.org The primary sulfonamide moiety (-SO2NH2) is predicted to deprotonate and coordinate directly with the catalytic Zn(II) ion, displacing a water molecule or hydroxide (B78521) ion. acs.orgnih.gov This coordination is further stabilized by a network of hydrogen bonds, typically involving the backbone and side-chain hydroxyl groups of highly conserved residues like Thr199 and the side chain of Gln92. acs.orgnih.gov
For this compound, a docking simulation into the active site of a CA isoform, such as hCA II, would be expected to show:
The deprotonated nitrogen of the benzenesulfonamide group forming a coordinate bond with the Zn(II) ion.
The oxygen atoms of the sulfonamide group forming hydrogen bonds with the backbone amide of Thr199. acs.org
The second sulfamoyl group on the ethyl side chain could potentially form additional hydrogen bonds with other residues at the rim of the active site, such as Gln92 or Thr200, thereby enhancing binding affinity. nih.gov
The benzene (B151609) ring and the ethyl substituent would likely engage in van der Waals or hydrophobic interactions with nonpolar residues lining the active site cavity, including Val121, Val142, and Leu199. rsc.orgnih.gov
These predictions help rationalize the compound's potential inhibitory activity and provide a structural basis for designing modifications to improve potency or selectivity.
Below is a table showing representative docking scores for various benzenesulfonamide derivatives against carbonic anhydrase isoforms from published research, illustrating the range of binding affinities observed for this class of compounds.
| Compound Type | Target Isoform | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Triazole benzenesulfonamide | hCA IX | -9.2 | Gln92, Thr200, Asn66, His68 | rsc.org |
| 1,2,3-Triazole benzenesulfonamide | hCA I | -5.13 | Not specified | tandfonline.com |
| 1,2,3-Triazole benzenesulfonamide | hCA II | -5.32 | Not specified | tandfonline.com |
| Pyrazole-carboxamide benzenesulfonamide | hCA II | Not specified | Thr200, Gln92, Phe131 | nih.gov |
Molecular Dynamics (MD) Simulations to Explore Binding Stability and Conformational Changes
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of a docked pose, exploring conformational changes in both the ligand and the protein upon binding, and refining the understanding of the binding thermodynamics. acs.orgnih.gov
An MD simulation of the this compound-CA complex, initiated from the best docking pose, would allow for the analysis of several key parameters:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over the simulation time. A stable, low-fluctuation RMSD for the ligand indicates that it remains firmly bound in its initial docked position. rsc.org
Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of different parts of the protein. It can show whether specific loops or residues in the active site become more rigid or more flexible upon ligand binding. rsc.org
Hydrogen Bond Analysis: MD simulations can track the persistence of key hydrogen bonds predicted by docking. Stable hydrogen bonds that are maintained for a high percentage of the simulation time confirm their importance for the binding affinity. nih.gov
Conformational Changes: The simulation can reveal subtle conformational adjustments in the ligand or protein side chains that optimize binding interactions, which might not be apparent from the static docking model. nih.gov
For a stable inhibitor like a benzenesulfonamide derivative, MD simulations typically confirm that the crucial interactions, such as the sulfonamide-Zn(II) coordination and hydrogen bonds with Thr199, are maintained throughout the simulation, validating the binding hypothesis. rsc.orgnih.gov
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity Analysis
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. nih.govresearchgate.net These methods provide insights into electron distribution, molecular orbitals, and chemical reactivity, which are fundamental to understanding a molecule's behavior and its interactions with biological systems.
For this compound, quantum chemical calculations can determine:
Electronic Structure: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the molecule's chemical reactivity and kinetic stability. nih.gov The molecular electrostatic potential (MEP) map can identify the electron-rich (negative) and electron-poor (positive) regions, highlighting sites prone to electrophilic or nucleophilic attack and electrostatic interactions.
Acidity (pKa) Prediction: The biological activity of sulfonamide inhibitors is highly dependent on the acidity of the sulfonamide proton. core.ac.uknih.gov The deprotonated (anionic) form is typically the one that binds to the Zn(II) ion in metalloenzymes. mdpi.comd-nb.info Quantum chemical methods can accurately predict the pKa of the sulfonamide group. acs.orgacs.org The presence of the second sulfamoylethyl group at the meta position of the benzene ring is expected to have an electron-withdrawing effect, which would likely lower the pKa of the primary benzenesulfonamide group, making it more acidic and facilitating deprotonation at physiological pH.
Reactivity: These calculations can model the molecule's reactivity towards various chemical reactions, which can be relevant for understanding its metabolic fate.
A computational study on various bioactive sulfonamides demonstrated a linear correlation between the calculated gas-phase acidity and the charge of the SO2 group, highlighting how substituents influence this critical property. core.ac.uk
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By building a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. nih.gov
To develop a QSAR model for a series of benzenesulfonamide-based CA inhibitors, including this compound, the process would involve:
Data Set Collection: A set of structurally related benzenesulfonamide derivatives with experimentally measured inhibitory activities (e.g., Ki or IC50 values) against a specific target is compiled.
Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated to represent its physicochemical properties.
Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build an equation that links the descriptors to the biological activity. researchgate.net
Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques. chemijournal.com
The activity of this compound could then be predicted by calculating its specific descriptor values and inputting them into the validated QSAR equation.
The table below lists common descriptors used in QSAR studies of sulfonamide inhibitors.
| Descriptor Class | Example Descriptors | Relevance to Activity |
| Electronic | Dipole moment, Partial charges on atoms | Governs electrostatic and hydrogen bonding interactions. |
| Steric | Molecular weight, Molar refractivity, Ovality | Relates to the size and shape of the molecule and its fit within the binding site. nih.gov |
| Topological | Wiener index, Kier & Hall connectivity indices | Encodes information about molecular size, shape, and degree of branching. afantitis.com |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Describes the lipophilicity of the molecule, affecting membrane permeability and hydrophobic interactions. |
Pharmacophore Modeling and Virtual Screening Approaches
A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a small molecule to exert a particular biological effect. eurekaselect.com Pharmacophore modeling is used to identify this common set of features from a group of active compounds and then use it as a 3D query to search for new potential ligands in large chemical databases, a process known as virtual screening. researchgate.netmdpi.commdpi.com
For benzenesulfonamide-based CA inhibitors, a typical ligand-based pharmacophore model would likely include features such as: researchgate.netnih.gov
A zinc-binding feature, representing the sulfonamide group.
One or more hydrogen bond acceptors (e.g., the sulfonyl oxygens).
A hydrogen bond donor (e.g., the sulfonamide -NH-).
A hydrophobic or aromatic ring feature.
Once a validated pharmacophore model is developed, this compound could be mapped onto it to assess how well its chemical features align with the requirements for activity. Furthermore, the pharmacophore model can be used to screen large virtual libraries of compounds to identify novel molecules that match the pharmacophoric features but may have completely different chemical scaffolds, facilitating the discovery of new lead compounds. nih.govresearchgate.net Several studies have successfully used this approach to identify novel and potent hCA IX inhibitors. nih.govbohrium.com
Development of Derivatives and Novel Scaffolds Based on 3 1 Sulfamoylethyl Benzenesulfonamide
Design and Synthesis of Hybrid Molecules Incorporating Benzenesulfonamide (B165840) Moiety
Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has been effectively utilized to create novel benzenesulfonamide derivatives with enhanced biological activities. This approach aims to leverage the therapeutic advantages of each constituent moiety, potentially leading to compounds with dual or synergistic modes of action.
Indole-Benzenesulfonamide Hybrids: A series of indole-based benzenesulfonamides have been designed and synthesized as potent human carbonic anhydrase (hCA) inhibitors. mdpi.com In one study, fifteen indole-based benzenesulfonamides were synthesized through a coupling reaction to form an amide linker between the indole (B1671886) and benzenesulfonamide moieties. mdpi.com Several of these compounds exhibited potent and selective inhibition against the hCA II isoform. For instance, compound 2a demonstrated the most potent inhibition against hCA II with an inhibitory constant (Ki) of 5.9 nM and showed significant selectivity over other isoforms. mdpi.com
Imidazole-Benzenesulfonamide Hybrids: Novel tri-aryl imidazole (B134444) derivatives carrying a benzenesulfonamide moiety have been synthesized via a one-pot, single-step multicomponent reaction. mdpi.com These compounds were evaluated for their inhibitory activity against tumor-associated hCA IX and XII isoforms. Several compounds were identified as potent and selective CA IX inhibitors, with Ki values in the micromolar range. mdpi.com For example, compounds 5g and 5b not only showed potent CA IX inhibition but also demonstrated significant antiproliferative activity against various cancer cell lines. mdpi.com
Triazole-Benzenesulfonamide Hybrids: The copper-catalyzed azide-alkyne cycloaddition, or "click chemistry," has been a popular and efficient method for synthesizing 1,2,3-triazole-containing benzenesulfonamide hybrids. nih.govderpharmachemica.com This strategy has led to the development of potent inhibitors of several hCA isoforms. In one study, a series of novel 1,2,3-triazole benzenesulfonamide derivatives were designed as inhibitors for the tumor-related hCA IX and XII isoforms, with some compounds showing Ki values in the low micromolar to nanomolar range, even more potent than the standard drug Acetazolamide. nih.gov Another series of sulfonamides incorporating a 1,2,3-triazolyloxime substituted 1,2,3-triazolyl moiety also showed potent and selective inhibition against cytosolic hCA isoforms I and II. nih.gov
Benzothiazole-Benzenesulfonamide Hybrids: Hybrid molecules incorporating both benzothiazole (B30560) and sulfonamide scaffolds have been synthesized to explore their potential in various therapeutic areas, owing to the wide spectrum of pharmacological activities associated with both moieties. nih.gov
| Hybrid Scaffold | Target | Key Findings | Reference Compound (Ki) |
|---|---|---|---|
| Indole-Benzenesulfonamide (Compound 2a) | hCA II | Potent and selective inhibition (Ki = 5.9 nM) | mdpi.com |
| Imidazole-Benzenesulfonamide (Compound 5g) | hCA IX | Selective inhibition (Ki = 0.3 µM) and antiproliferative activity (GI50 = 2.3 µM) | mdpi.com |
| Triazole-Benzenesulfonamide (Compound 4d) | hCA IX | Remarkable inhibition (Ki = 0.03 µM), more potent than Acetazolamide | nih.gov |
| Triazole-Benzenesulfonamide (Compound 7d) | hCA I | Potent and selective inhibition (Ki = 47.1 nM) | nih.gov |
Bioisosteric Replacements of the Sulfonamide Group
Bioisosteric replacement is a powerful tool in medicinal chemistry for optimizing lead compounds by substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic parameters. In the context of benzenesulfonamide-based carbonic anhydrase inhibitors, the sulfonamide group (R-SO₂NH₂) is a key zinc-binding group. Its bioisosteric replacement with sulfamide (B24259) (R-NH-SO₂NH₂) and sulfamate (B1201201) (R-O-SO₂NH₂) groups has been explored. nih.gov
Studies comparing the inhibitory effectiveness of these bioisosteres against carbonic anhydrase-II (CA-II) have revealed significant differences in potency. For instance, a comparative study using topiramate (B1683207) and its sulfamide analogue showed that the sulfamate compound was markedly more potent than its sulfamide counterpart. nih.govfigshare.com This trend was observed across multiple bioisosteric pairs, suggesting that the sulfamide moiety may be less suitable for achieving potent carbonic anhydrase inhibition compared to the sulfamate group. nih.gov Direct binding assays have confirmed that sulfamides are generally much less potent inhibitors of CA-II than their corresponding sulfamates. acs.org Despite this, both sulfamides and sulfamates are considered structurally related isosteres of sulfonamides and have been utilized in the design of carbonic anhydrase inhibitors. nih.gov
| Bioisosteric Pair | Functional Group | Potency against CA-II |
|---|---|---|
| Topiramate (1) / Analogue (4) | Sulfamate / Sulfamide | Sulfamate is markedly more potent |
| Cyclic Sulfate (6) / Analogue (5) | Sulfamate / Sulfamide | Sulfamate is markedly more potent |
| Pair 14 / 15 | Sulfamate / Sulfamide | Sulfamate is markedly more potent |
| Pair 16 / 17 | Sulfamate / Sulfamide | Sulfamate is markedly more potent |
Strategies for Enhancing Target Selectivity and Potency
Achieving high target selectivity and potency is a central goal in drug design to maximize therapeutic efficacy while minimizing off-target side effects. For benzenesulfonamide-based inhibitors, several strategies have been successfully employed.
The "tail approach" has been particularly effective in developing isoform-selective carbonic anhydrase inhibitors. acs.org This strategy involves appending various chemical functionalities, or "tails," to the benzenesulfonamide scaffold. These tails can interact with the more variable amino acid residues at the middle and outer rim of the enzyme's active site, thereby conferring isoform selectivity. nih.gov More recently, this concept has been extended to the "three-tails approach," which involves attaching three distinct pendants to the benzenesulfonamide core to further optimize interactions within the active site and enhance selectivity, especially for tumor-associated isoforms like hCA IX and XII. acs.orgnih.gov This approach has led to inhibitors with improved ligand-target matching and increased selectivity. nih.gov
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications influence biological activity. For benzenesulfonamide derivatives, SAR studies have guided the optimization of inhibitors for various targets. For example, in the development of Keap1-Nrf2 protein-protein interaction inhibitors, systematic modifications to the benzenesulfonamide scaffold, such as varying substituents at the C-2 position of the core, have led to compounds with significantly improved potency. nih.gov Similarly, for inhibitors of the SLC10 carriers ASBT, NTCP, and SOAT, SAR studies on phenylsulfonylamino-benzanilide derivatives have shown that specific halogen substitutions on the aromatic rings can be used to modulate potency and selectivity towards a particular carrier. acs.org
Reducing molecular lipophilicity is another strategy that can be employed to improve the selectivity and pharmacokinetic properties of inhibitors. While not extensively detailed in the provided context for 3-(1-Sulfamoylethyl)benzenesulfonamide derivatives, it is a general principle in drug design to mitigate issues like non-specific binding and poor metabolic stability.
| Strategy | Target | Example/Key Finding |
|---|---|---|
| Tail Approach | Carbonic Anhydrases (e.g., hCA IX, XII) | Connecting urea (B33335) moieties to a benzenesulfonamide scaffold via a 1,3,4-thiadiazole (B1197879) linker resulted in selective inhibitors of cancer-associated isoforms. nih.gov |
| Three-Tails Approach | Carbonic Anhydrases (e.g., hCA IX, XII) | Appending three pendants to a p-substituted benzenesulfonamide scaffold improved selectivity for tumor-associated isoforms over off-target ones. nih.gov |
| Structure-Activity Relationship (SAR) Studies | Keap1-Nrf2 Protein-Protein Interaction | Introduction of a 2-(4-fluorobenzyloxy) group on a 1,4-bis(arylsulfonamido)naphthalene core resulted in a potent inhibitor with an IC50 of 14.2 nM. nih.gov |
| SAR Studies | SLC10 Carriers (ASBT, NTCP, SOAT) | Halogen substitutions on the B-ring of phenylsulfonylamino-benzanilides can increase potency and selectivity for the SOAT carrier. acs.org |
Exploration of Sulfamoylphenyl Derivatives in Emerging Therapeutic Areas
The sulfamoylphenyl moiety is a key structural feature in a variety of compounds being investigated for new therapeutic applications, particularly in oncology and inflammation.
Anticancer Applications: Pyrazole (B372694) derivatives are a class of heterocyclic compounds that have been extensively explored for the design of potent and selective anticancer agents. nih.govmdpi.com The incorporation of a sulfamoylphenyl group into pyrazole scaffolds has led to the development of promising anticancer carbonic anhydrase inhibitors. nih.govresearchgate.net Certain substituted pyrazoles bearing a sulfamoylphenyl moiety have demonstrated potent inhibitory activity against cancer-related hCA isoforms IX and XII. nih.gov For example, compound 5b not only showed selective inhibitory activity against hCA XII but also exhibited significant anticancer activity against the MCF-7 breast cancer cell line with an IC50 value of 5.21 µM, which was more potent than the standard drug doxorubicin (B1662922) in that particular study. nih.govresearchgate.net
Anti-inflammatory Applications: The pyridazinone scaffold is recognized for its anti-inflammatory properties. tandfonline.comtandfonline.comnih.govresearchgate.netcu.edu.eg Novel 6-aryl-2-(p-sulfamoylphenyl)-4,5-dihydropyridazin-3(2H)-ones have been synthesized and evaluated for their anti-inflammatory activity. tandfonline.comnih.govresearchgate.net In a carrageenan-induced rat paw edema model, several of these compounds exhibited significant anti-inflammatory effects. nih.govresearchgate.net For instance, compound 2b showed anti-inflammatory activity comparable to the well-known anti-inflammatory drug celecoxib. nih.govresearchgate.net Notably, some of the most active compounds did not produce any gastric ulceration, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net
| Derivative Class | Therapeutic Area | Compound | Biological Activity |
|---|---|---|---|
| Sulfamoylphenyl Pyrazole | Anticancer | Compound 5b | Selective hCA XII inhibition (Ki = 0.106 µM); Anticancer activity against MCF-7 cells (IC50 = 5.21 µM) nih.govresearchgate.net |
| Sulfamoylphenyl Pyrazole | Anticancer | Compound 4e | Inhibition of hCA IX and XII (Ki = 0.072 µM and 0.081 µM, respectively) nih.gov |
| Sulfamoylphenyl-pyridazinone | Anti-inflammatory | Compound 2b | Comparable activity to celecoxib; 88.1% edema reduction at 5 hours tandfonline.comnih.gov |
| Sulfamoylphenyl-pyridazinone | Anti-inflammatory | Compound 2d | Promising activity; 83.3% edema reduction at 5 hours tandfonline.comnih.gov |
Future Perspectives and Emerging Research Directions
Advancements in Synthetic Methodologies for the Benzenesulfonamide (B165840) Class
The synthesis of benzenesulfonamide derivatives has been a subject of intense research, leading to the development of more efficient and versatile methodologies. prepchem.com Traditional methods often involve the reaction of a benzenesulfonyl chloride with an appropriate amine. nih.gov However, contemporary research focuses on novel catalytic systems and synthetic strategies to create diverse libraries of benzenesulfonamide compounds for biological screening.
Recent advancements include the use of innovative catalysts and cross-coupling reactions to introduce a variety of substituents onto the benzenesulfonamide core. nih.gov These methods allow for the precise modification of the molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets. For instance, multistep synthetic strategies are being employed to create complex benzenesulfonamide derivatives with tailored functionalities. nih.gov The development of more sustainable and atom-economical synthetic routes is also a key area of focus, aiming to reduce the environmental impact of chemical synthesis.
These advanced synthetic approaches are critical for exploring the structure-activity relationships (SAR) of benzenesulfonamide compounds. By systematically modifying the chemical structure, researchers can identify key molecular features responsible for biological activity and selectivity. tuni.fi This knowledge is invaluable for the design of next-generation benzenesulfonamide-based therapeutics.
Integration of Omics Technologies for Comprehensive Biological Profiling
The advent of "omics" technologies, including genomics, proteomics, transcriptomics, and metabolomics, has revolutionized the understanding of the biological effects of chemical compounds. researchgate.netmdpi.com For the benzenesulfonamide class, these technologies offer an unprecedented opportunity to obtain a holistic view of their interactions within a biological system. nih.gov
By employing these high-throughput techniques, researchers can move beyond single-target-based assays and assess the global impact of a benzenesulfonamide derivative on cellular processes. For example, transcriptomics can reveal changes in gene expression patterns in response to compound treatment, while proteomics can identify alterations in protein levels and post-translational modifications. nih.gov Metabolomics provides a snapshot of the metabolic changes induced by the compound. researchgate.net
The integration of these multi-omics datasets can help in:
Target Identification and Validation: Uncovering the primary molecular targets and off-target effects of benzenesulfonamide compounds. mdpi.com
Mechanism of Action Elucidation: Providing a detailed understanding of the biological pathways modulated by these molecules. tandfonline.comtandfonline.com
Biomarker Discovery: Identifying molecular signatures that can predict the response to a particular benzenesulfonamide derivative.
This comprehensive biological profiling is essential for de-risking drug development and for personalizing therapeutic strategies.
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Machine learning models can be trained on large datasets of existing benzenesulfonamide compounds and their associated biological activities to predict the properties of novel, virtual compounds. frontiersin.org This in silico screening allows for the rapid evaluation of vast chemical spaces, prioritizing the synthesis and testing of molecules with the highest probability of success. researchgate.net
Key applications of AI and ML in this context include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the chemical structure of benzenesulfonamides with their biological activity. tuni.fi
Generative Models: Designing entirely new benzenesulfonamide derivatives with desired properties by learning from the patterns in known active molecules. researchgate.net
ADMET Prediction: Forecasting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, which is crucial for their development as drugs. tuni.fi
By integrating AI and ML into the drug design workflow, researchers can significantly reduce the time and cost associated with bringing new benzenesulfonamide-based therapies to the clinic. youtube.com
Exploration of Novel Enzyme Targets and Biological Pathways for Benzenesulfonamide Compounds
The benzenesulfonamide scaffold is a versatile pharmacophore that has been shown to interact with a wide range of biological targets, most notably carbonic anhydrases. rsc.orgresearchgate.net However, ongoing research continues to identify novel enzyme targets and biological pathways that can be modulated by this class of compounds. researchgate.netnih.gov
The exploration of new therapeutic applications for benzenesulfonamides is driven by an improved understanding of disease biology and the identification of novel drug targets. For instance, researchers are investigating the potential of benzenesulfonamide derivatives as inhibitors of other enzymes involved in various pathologies, including kinases, proteases, and transferases. tuni.fiontosight.ai
Recent research has highlighted the potential of benzenesulfonamide derivatives in diverse therapeutic areas such as:
Anticancer Agents: Targeting tumor-associated enzymes like carbonic anhydrase IX. rsc.orgrsc.org
Antimicrobial Agents: Inhibiting essential enzymes in bacterial metabolic pathways. rsc.orgnih.gov
Antiviral Agents: Targeting viral proteins such as HIV-1 capsid protein or influenza hemagglutinin. nih.govnih.gov
Neurological Disorders: Modulating enzymes involved in neurotransmission. nih.gov
The continued exploration of new biological targets for the benzenesulfonamide class holds immense promise for the development of innovative treatments for a wide range of diseases.
Q & A
Q. What are the standard synthetic routes for 3-(1-sulfamoylethyl)benzenesulfonamide, and how can reaction conditions be optimized?
Answer: The synthesis typically involves sulfonylation and amidation steps. For example, benzenesulfonyl chloride derivatives can react with ethylamine precursors under anhydrous conditions. A detailed protocol includes:
- Reacting 2-aminophenol-4-sulfonamide with isocyanates (e.g., phenyl or substituted phenyl isocyanates) in dry acetonitrile .
- Quenching the reaction with water, followed by ether washing, filtration, and vacuum drying.
- Key optimization parameters: reaction time (10–24 hours), molar ratios (1:1.2 for amine:isocyanate), and solvent purity. Yield improvements (>70%) are achievable via controlled temperature (0–5°C during exothermic steps) .
Q. How is structural characterization performed for sulfonamide derivatives like this compound?
Answer: A multi-technique approach is essential:
- NMR Spectroscopy : - and -NMR confirm substituent positions (e.g., δH 7.8–8.2 ppm for aromatic protons; δC 120–140 ppm for sulfonamide carbons) .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H] at m/z 295.05 for CHNOS) and fragmentation patterns .
- X-ray Crystallography : Resolves bond lengths (e.g., S–N bond ~1.63 Å) and crystal packing, critical for validating stereochemistry .
Q. What analytical methods are used to assess purity and stability?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >95% purity. Mobile phases: acetonitrile/water (70:30) with 0.1% TFA .
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset >200°C for most sulfonamides) .
- Solubility Studies : Use shake-flask method in PBS (pH 7.4) or DMSO for pharmacokinetic profiling .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to target proteins like BRD4?
Answer:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger simulate ligand-protein interactions. For BRD4, dock into the acetyl-lysine binding site (PDB: 5TI4) using flexible side-chain protocols .
- MD Simulations : GROMACS or AMBER assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories). Note: Docking poses may require refinement via MD due to conformational changes .
- Free Energy Calculations : MM-PBSA/GBSA quantify ΔG (e.g., −8.5 kcal/mol for high-affinity analogs) .
Q. How to resolve contradictions in biological activity data across studies (e.g., anticancer vs. antimicrobial effects)?
Answer:
- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., 72-hour MTT assays for cytotoxicity) .
- Off-Target Profiling : Use kinase/GPCR panels to identify unintended interactions (e.g., hERG inhibition) that may skew results .
- Metabolic Stability Assays : LC-MS/MS quantifies metabolite formation (e.g., N-dealkylation) that could alter activity .
Q. What strategies improve the selectivity of sulfonamide derivatives for carbonic anhydrase isoforms?
Answer:
- Isoform-Specific Design : Modify the ethylsulfamoyl group to exploit hydrophobic pockets in CA IX/XII (e.g., 4-methyl substituents enhance selectivity over CA II) .
- Crystallographic Mapping : Co-crystal structures (e.g., PDB: 3W6H) guide substitutions to avoid conserved residues (e.g., Thr199 in CA II) .
- Kinetic Studies : Measure ratios to compare inhibition efficiency (e.g., <10 nM for CA IX) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
